

# Cross-validation of Derazantinib Racemate experimental results

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## Compound of Interest

Compound Name: Derazantinib Racemate

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## Derazantinib Racemate: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of **Derazantinib racemate**, objectively comparing its performance with other therapeutic alternatives. This document synthesizes experimental data, details methodologies, and visualizes key biological pathways to support informed decision-making in oncological research.

### Executive Summary

Derazantinib is an orally bioavailable, multi-kinase inhibitor with potent activity against fibroblast growth factor receptor (FGFR) subtypes 1, 2, and 3.<sup>[1]</sup> It has demonstrated meaningful clinical benefits in patients with intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 genetic aberrations.<sup>[2][3]</sup> This guide presents a cross-validation of experimental results for Derazantinib, comparing its efficacy and safety profile with other approved FGFR inhibitors, namely pemigatinib and infigratinib. Detailed experimental protocols and signaling pathway diagrams are provided to offer a complete picture of its mechanism of action and clinical potential.

## Comparative Efficacy of FGFR Inhibitors in Intrahepatic Cholangiocarcinoma

The following tables summarize the clinical performance of Derazantinib, Pemigatinib, and Infigratinib in patients with previously treated, unresectable locally advanced or metastatic iCCA with FGFR2 fusions or other rearrangements.

### Table 1: Efficacy in Patients with FGFR2 Fusions

Efficacy Endpoint	Derazantinib (FIDES-01, Cohort 1)	Pemigatinib (FIGHT-202)	Infigratinib (Phase 2)
Overall Response Rate (ORR)	22.3%	36% <a href="#">[4]</a>	23.1% <a href="#">[5]</a>
Disease Control Rate (DCR)	75.7% <a href="#">[3]</a>	82.8% (in a phase 1/2 study)	82.8% (in a phase 1/2 study) <a href="#">[6]</a>
Median Progression-Free Survival (PFS)	7.8 months <a href="#">[3]</a>	6.9 months <a href="#">[5]</a>	7.3 months <a href="#">[5]</a>
Median Overall Survival (OS)	17.2 months <a href="#">[3]</a>	21.1 months <a href="#">[5]</a>	12.2 months <a href="#">[5]</a>

### Table 2: Efficacy in Patients with FGFR2 Mutations or Amplifications

Efficacy Endpoint	Derazantinib (FIDES-01, Cohort 2)
Overall Response Rate (ORR)	6.8% <a href="#">[3]</a>
Disease Control Rate (DCR)	63.6% <a href="#">[3]</a>
Median Progression-Free Survival (PFS)	8.3 months <a href="#">[3]</a>
Median Overall Survival (OS)	15.9 months <a href="#">[3]</a>

## Comparative Safety and Tolerability

The safety profile of Derazantinib has been described as manageable, with a low incidence of certain class-effects of FGFR inhibitors.[\[2\]](#)[\[6\]](#)

**Table 3: Common Adverse Events (Any Grade)**

Adverse Event	Derazantinib	Pemigatinib	Infigratinib
Hyperphosphatemia	35% <a href="#">[2]</a>	Yes (common)	Yes (common)
Fatigue/Asthenia	33% <a href="#">[2]</a>	Yes (common)	Yes (common)
Nausea	32% <a href="#">[2]</a>	Yes (common)	Yes (common)
Dry Mouth	27% <a href="#">[2]</a>	Yes (common)	Yes (common)
Dry Eye	24% <a href="#">[2]</a>	Yes (common)	Yes (common)
Nail Toxicities	7.5% <a href="#">[2]</a>	-	Yes (common)
Stomatitis	2.0% <a href="#">[2]</a>	Yes (common)	Yes (common)
Retinal Events	1.4% <a href="#">[2]</a>	-	-
Palmar-Plantar Erythrodysesthesia	1.4% <a href="#">[2]</a>	-	Yes (common)

## Experimental Protocols

### FIDES-01 Clinical Trial (NCT03230318)

The FIDES-01 study is a phase 2, open-label, single-arm trial that evaluated the efficacy of Derazantinib in patients with inoperable or advanced iCCA with FGFR2 gene fusions, mutations, or amplifications.[\[7\]](#)

- Patient Population: Adults with histologically or cytologically confirmed locally advanced, inoperable, or metastatic iCCA with documented FGFR2 gene fusions, mutations, or amplifications who have progressed on at least one prior systemic therapy.[\[1\]](#)[\[7\]](#)
- Dosage and Administration: Patients self-administered 300 mg of Derazantinib orally once daily.[\[2\]](#)
- Tumor Assessment: Tumor response was assessed by CT or MRI every 8 weeks for the first 6 months and every 12 weeks thereafter, according to RECIST 1.1 criteria.[\[2\]](#)

- **Primary Endpoints:** The primary endpoint for the cohort with FGFR2 fusions was ORR. For the cohort with FGFR2 mutations or amplifications, the primary endpoint was PFS at 3 months.[\[7\]](#)

## Preclinical In Vitro Assays

- **FGFR Kinase Inhibition Assay:** The inhibitory activity of Derazantinib against FGFR isoforms was determined using biochemical assays. Derazantinib demonstrated potent inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values of 4.5 nM, 1.8 nM, and 4.5 nM, respectively.[\[8\]](#)[\[9\]](#)
- **Cell Proliferation Assays:** The anti-proliferative activity of Derazantinib was evaluated in cell lines with FGFR dysregulation. These studies showed that Derazantinib induces G1 cell cycle arrest and subsequent apoptosis.[\[9\]](#)

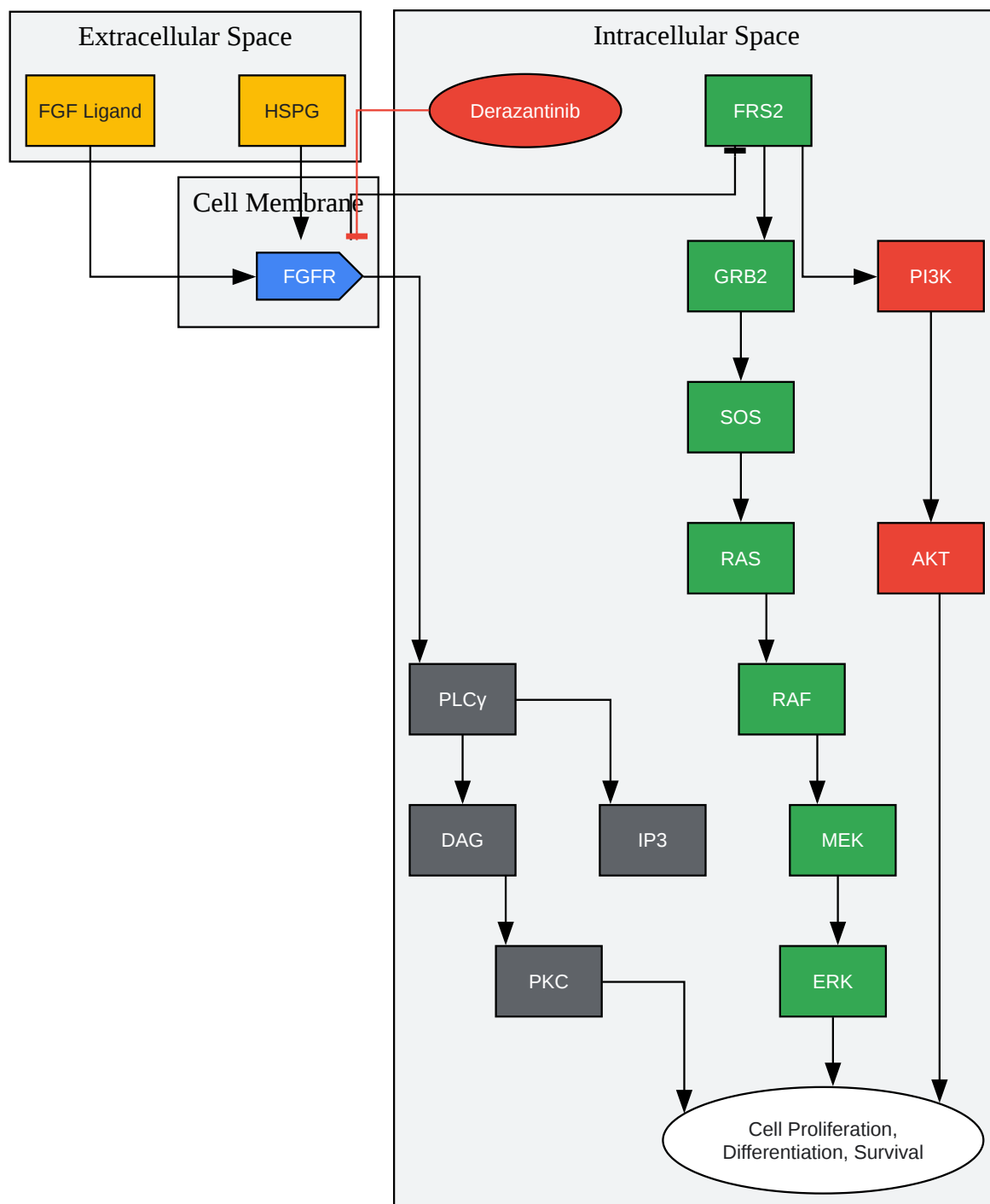
## Preclinical In Vivo Xenograft Studies

- **Tumor Growth Inhibition:** The in vivo anti-tumor effect of Derazantinib was assessed in athymic mice bearing tumors derived from cell lines with FGFR2 alterations (e.g., SNU-16 and NCI-H716). Derazantinib was effective at inhibiting tumor growth in these xenograft models.[\[9\]](#)[\[10\]](#)

## Signaling Pathways

Derazantinib is a multi-kinase inhibitor that primarily targets the FGFR signaling pathway. It also exhibits inhibitory activity against other receptor tyrosine kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[\[6\]](#)[\[11\]](#)

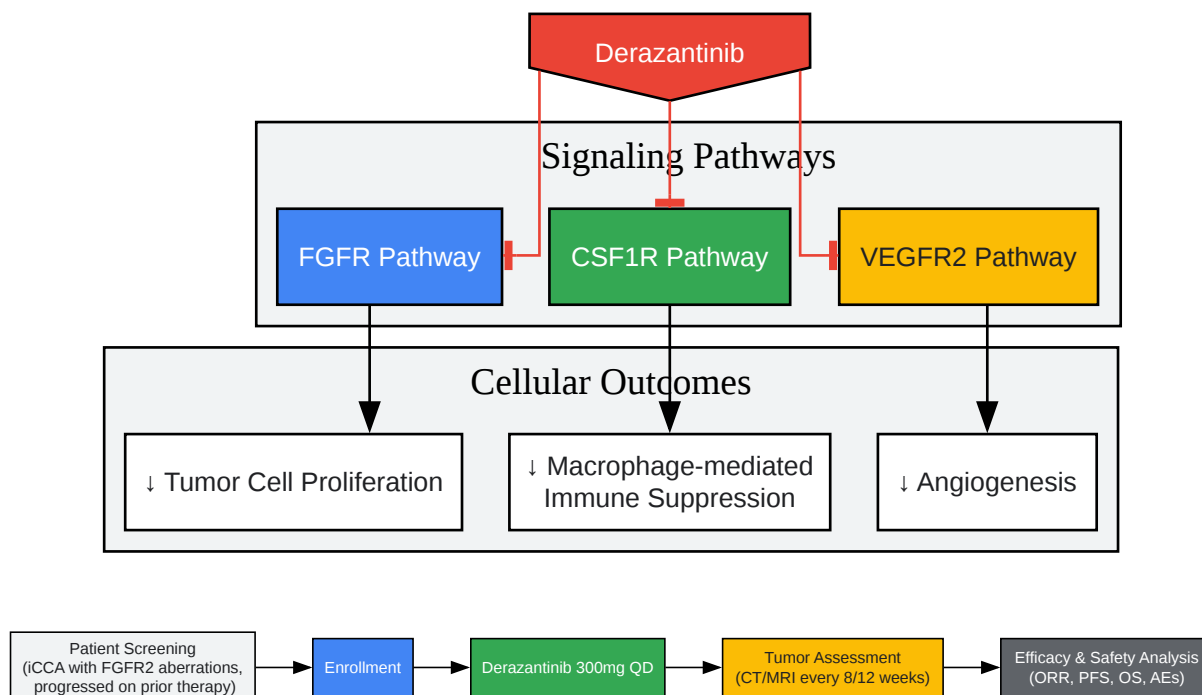
## FGFR Signaling Pathway



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Caption: Derazantinib inhibits the FGFR signaling pathway.

## Multi-Kinase Inhibition by Derazantinib



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